

An In-depth Technical Guide to Diphenylacetic Anhydride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diphenylacetic anhydride*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Diphenylacetic Anhydride**, a key intermediate in pharmaceutical synthesis. This document details its physicochemical properties, synthesis, and reactivity, presenting data in a clear and accessible format for researchers and professionals in drug development and organic synthesis.

Physicochemical Properties of Diphenylacetic Anhydride

Diphenylacetic Anhydride ($C_{28}H_{22}O_3$) is a symmetrical anhydride derived from diphenylacetic acid.^{[1][2]} As a crucial building block in organic chemistry, its physical and chemical characteristics are pivotal for its application in synthesis. The key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₂₈ H ₂₂ O ₃	[1][2]
Molecular Weight	406.48 g/mol	
CAS Number	1760-46-9	[1][2]
Appearance	Colorless, oily liquid	[1]
Melting Point	98.0 °C	[2]
Boiling Point	556.7 °C at 760 mmHg	[2]
Density	1.18 g/cm ³	[2]
Solubility	Soluble in organic solvents	[1]

Synthesis of Diphenylacetic Anhydride

The synthesis of **Diphenylacetic Anhydride** is typically achieved through the dehydration of its parent carboxylic acid, diphenylacetic acid. A detailed experimental protocol for the synthesis of diphenylacetic acid from benzilic acid is well-established, followed by a general method for its conversion to the anhydride.

Experimental Protocol: Synthesis of Diphenylacetic Acid from Benzilic Acid

This procedure outlines the reduction of benzilic acid to diphenylacetic acid using red phosphorus and iodine in glacial acetic acid.[3][4]

Materials:

- Benzilic acid (100 g, 0.44 mole)
- Glacial acetic acid (250 cc)
- Red phosphorus (15 g)
- Iodine (5 g)

- Water (5 cc)
- Sodium bisulfite solution (20-25 g in 1 L of water)
- 50% ethanol (for recrystallization)

Procedure:

- In a 1-liter round-bottomed flask, combine 250 cc of glacial acetic acid, 15 g of red phosphorus, and 5 g of iodine. Allow the mixture to stand for 15-20 minutes for the iodine to react.
- Add 5 cc of water and 100 g of benzilic acid to the flask.
- Attach a reflux condenser and boil the mixture for a minimum of 2.5 hours.
- After the reaction is complete, filter the hot mixture with suction to remove the excess red phosphorus.
- Slowly pour the hot filtrate into a well-stirred, cold solution of 20-25 g of sodium bisulfite in 1 L of water. This will precipitate the diphenylacetic acid as a fine white or slightly yellow powder.
- Filter the product with suction, wash with cold water, and dry thoroughly. The yield is typically 88-90 g (94-97%).
- For purification, the crude product can be recrystallized from approximately 500 cc of hot 50% ethanol to yield crystalline diphenylacetic acid with a melting point of 144–145°C.[\[3\]](#)

Experimental Protocol: Synthesis of Diphenylacetic Anhydride from Diphenylacetic Acid

A general and widely used method for the preparation of acid anhydrides from their corresponding carboxylic acids is through dehydration using a suitable agent, such as acetic anhydride.

Materials:

- Diphenylacetic acid
- Acetic anhydride

Procedure:

- Diphenylacetic acid is dissolved in an excess of acetic anhydride.
- The mixture is heated to reflux for several hours to drive the dehydration reaction.
- After the reaction is complete, the excess acetic anhydride and the acetic acid byproduct are removed by distillation, often under reduced pressure.
- The resulting crude **Diphenylacetic Anhydride** can be purified by recrystallization or distillation.



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Figure 1: Workflow for the synthesis of **Diphenylacetic Anhydride**.

Spectroscopic Characterization

While specific experimental spectra for **Diphenylacetic Anhydride** are not readily available in the public domain, its structure allows for the prediction of its key spectroscopic features based on the known data for its precursor, diphenylacetic acid, and the general characteristics of acid anhydrides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum of **Diphenylacetic Anhydride** is expected to be similar to that of diphenylacetic acid, with the notable absence of the acidic proton from the carboxylic acid group. The spectrum would primarily show multiplets in the aromatic region (approximately 7.2-7.4 ppm) corresponding to the phenyl protons and a singlet for the methine proton (CH) at a downfield position.
- ^{13}C NMR: The carbon NMR spectrum would show signals for the carbonyl carbons, the methine carbon, and the aromatic carbons. The carbonyl carbon signal is expected to be in the typical range for an acid anhydride (around 165-175 ppm).

Infrared (IR) Spectroscopy

The IR spectrum of an acid anhydride is characterized by two distinct carbonyl ($\text{C}=\text{O}$) stretching bands due to symmetric and asymmetric stretching modes.[5] For **Diphenylacetic Anhydride**, these are expected in the region of $1750\text{-}1850\text{ cm}^{-1}$. A C-O stretching band would also be present.[5]

Mass Spectrometry (MS)

The mass spectrum of **Diphenylacetic Anhydride** would show a molecular ion peak corresponding to its molecular weight (406.48 g/mol). Fragmentation patterns would likely involve the loss of diphenylketene or other fragments related to the diphenylacetyl moiety.

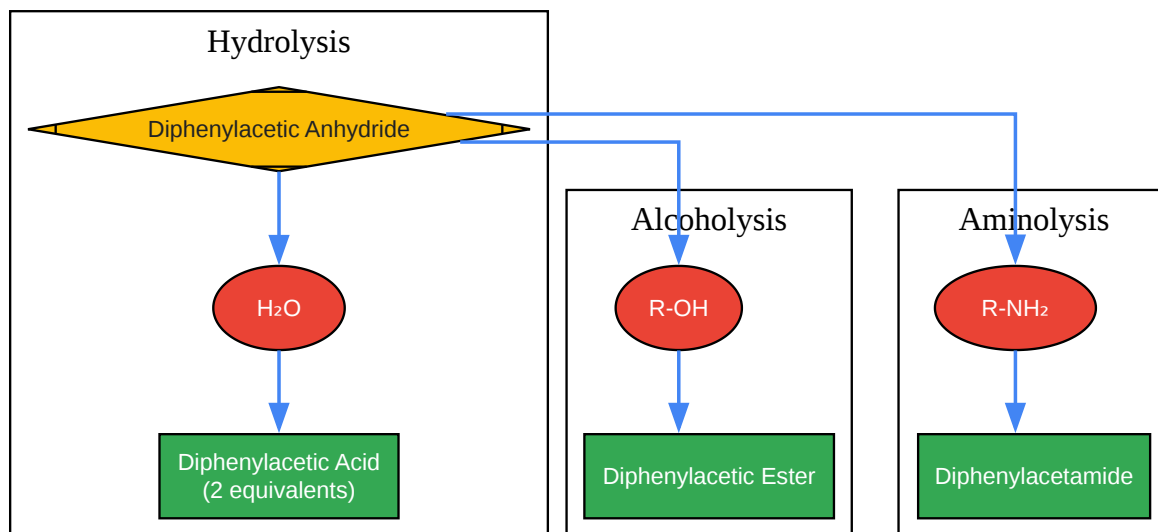
Reactivity and Applications in Drug Development

Diphenylacetic Anhydride serves as a versatile intermediate in organic synthesis, particularly in the pharmaceutical industry.[1][2] Its reactivity is centered around the electrophilic nature of the carbonyl carbons, making it susceptible to nucleophilic attack.

Key reactions include:

- Hydrolysis: Reaction with water to yield two equivalents of diphenylacetic acid.
- Alcoholysis: Reaction with alcohols to form an ester of diphenylacetic acid and one equivalent of diphenylacetic acid.
- Aminolysis: Reaction with amines to produce a diphenylacetamide and a diphenylacetate salt.

These reactions are fundamental to its use as an acylating agent.



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Figure 2: General reaction pathways of **Diphenylacetic Anhydride**.

In drug development, the anhydride functional group can be utilized in the synthesis of prodrugs. Anhydride prodrugs of carboxylic acid-containing drugs can enhance their lipophilicity, potentially improving their absorption and pharmacokinetic profile.[6] Upon hydrolysis in vivo, the active drug is released. This strategy can be employed to extend the duration of action of a drug and to mask acidic groups that may cause irritation.[6]

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- To cite this document: BenchChem. [An In-depth Technical Guide to Diphenylacetic Anhydride]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b154452#molecular-weight-of-diphenylacetic-anhydride]

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